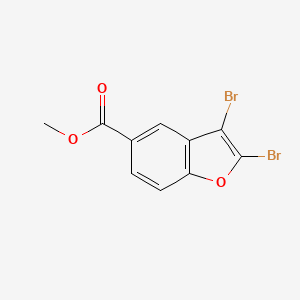

2,3-Bromo-5-benzofurancarboxylic acid methyl ester

Description

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for brominated benzofuran carboxylate esters through the analysis of proton and carbon-13 resonance patterns. The proton nuclear magnetic resonance spectra of these compounds exhibit characteristic chemical shift patterns that reflect the electronic environment of the benzofuran ring system and the influence of bromine substitution.

In the aromatic region, benzofuran derivatives typically display distinctive proton signals corresponding to the aromatic hydrogen atoms on the fused ring system. For methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, aromatic proton signals appear as singlets in the range of 7.66-7.41 parts per million, reflecting the deshielding effect of the aromatic ring system. The bromine substituent introduces additional deshielding effects that shift aromatic proton resonances downfield relative to unsubstituted benzofuran derivatives.

The methyl ester functionality produces a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 3.94 parts per million. This chemical shift value reflects the deshielding influence of the adjacent carbonyl group, which withdraws electron density from the methyl protons through inductive effects. The integration pattern confirms the presence of three equivalent protons in this methyl group.

Bromine substitution patterns significantly influence the nuclear magnetic resonance spectral characteristics. The presence of bromine atoms on the benzofuran ring system affects both the chemical shifts and coupling patterns observed in the spectra. For compounds containing 2,3-dibromo substitution, the electron-withdrawing nature of bromine atoms causes downfield shifts in nearby proton resonances and alters the overall electronic distribution within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon resonances throughout the molecular framework. The carbonyl carbon of the ester functionality typically resonates in the range of 160-170 parts per million, while aromatic carbons appear between 110-160 parts per million depending on their specific substitution patterns and electronic environments.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopic analysis of brominated benzofuran carboxylate esters reveals characteristic absorption bands that provide definitive identification of functional groups and structural features. The carbonyl stretching vibration of the ester functionality represents one of the most prominent spectral features, typically appearing as a strong absorption band in the region of 1700-1750 reciprocal centimeters.

Aromatic carbon-hydrogen stretching vibrations produce characteristic absorptions in the 3000-3100 reciprocal centimeter region, while aromatic carbon-carbon stretching modes appear between 1400-1600 reciprocal centimeters. The presence of bromine substituents influences these vibrational frequencies through mass effects and electronic perturbations, often causing slight shifts in band positions relative to unsubstituted analogs.

The benzofuran ring system exhibits specific infrared absorption patterns that distinguish it from other heterocyclic frameworks. Carbon-oxygen stretching vibrations associated with the furan oxygen appear in the 1000-1300 reciprocal centimeter region, while out-of-plane bending vibrations of aromatic hydrogen atoms produce characteristic fingerprint region absorptions below 900 reciprocal centimeters.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. Tandem mass spectrometry experiments reveal specific fragmentation pathways that are characteristic of benzofuran carboxylate esters. The molecular ion peak confirms the expected molecular weight, while fragment ions provide information about the stability and fragmentation behavior of different structural components.

Electrospray ionization mass spectrometry typically produces protonated molecular ions or metal-adducted species depending on the ionization conditions. Silver-adducted molecular ions are commonly observed, providing additional confirmation of molecular weight and composition. The fragmentation patterns often involve loss of the ester alkyl group, bromine atoms, or portions of the benzofuran ring system, depending on the energy conditions and specific molecular structure.

Comparative Analysis with Related Benzofuran Derivatives

Structural comparison with related benzofuran derivatives reveals important trends in molecular geometry, electronic properties, and spectroscopic characteristics. The analysis of ethyl 5-bromo-1-benzofuran-2-carboxylate provides valuable reference data for understanding the effects of different ester alkyl groups and bromine substitution positions. This compound crystallizes in the monoclinic space group P₂₁/n with specific unit cell parameters: a = 3.8869 Å, b = 23.780 Å, c = 11.0820 Å, and β = 96.905°.

Comparison with methyl 2,3-dihydrobenzofuran-5-carboxylate illustrates the structural differences introduced by saturation of the furan ring double bond. The dihydrobenzofuran derivative exhibits altered electronic properties and different spectroscopic characteristics compared to fully aromatic benzofuran systems. The molecular formula C₁₀H₁₀O₃ and molecular weight of 178.18 g/mol distinguish this saturated analog from brominated derivatives.

The substitution pattern significantly influences both spectroscopic properties and biological activity profiles. Studies of benzofuran derivatives with various substituents demonstrate that electron-withdrawing groups like bromine enhance certain spectroscopic features while modifying the overall electronic distribution. The synthesis of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide and related compounds illustrates the structural diversity possible within the benzofuran framework.

Crystallographic comparison reveals that most benzofuran carboxylate esters adopt similar planar or near-planar conformations, with the carboxyl group typically aligned within a few degrees of the aromatic ring plane. The crystal packing arrangements vary depending on the specific substitution pattern, with hydrogen bonding and π-π stacking interactions playing important roles in determining solid-state structure.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Features |

|---|---|---|---|

| Methyl 2,3-dibromo-2,3-dihydro-1-benzofuran-5-carboxylate | C₁₀H₈Br₂O₃ | 336 | Aromatic H: 7.5-8.1 ppm; COOMe: 3.9 ppm |

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | C₁₁H₉BrO₃ | 269 | Benzofuran planarity; C=O: ~1720 cm⁻¹ |

| Methyl 2,3-dihydrobenzofuran-5-carboxylate | C₁₀H₁₀O₃ | 178 | Saturated ring system; altered electronics |

Properties

IUPAC Name |

methyl 2,3-dibromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O3/c1-14-10(13)5-2-3-7-6(4-5)8(11)9(12)15-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJRFVROWNLEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Bromo-5-benzofurancarboxylic acid methyl ester typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of 5-benzofurancarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2,3-dibromo-5-benzofurancarboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,3-Bromo-5-benzofurancarboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include:

- Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH).

- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

- Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2,3-Bromo-5-benzofurancarboxylic acid methyl ester serves as a crucial building block for synthesizing various biologically active compounds. Its applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell lines by targeting specific proteins involved in cell proliferation and apoptosis.

- Antiviral Agents : Studies have shown potential antiviral properties against various viruses, making it a candidate for further pharmacological exploration.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules, particularly those containing benzofuran rings:

- Substitution Reactions : The bromine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to new derivatives with enhanced biological activities.

- Cross-Coupling Reactions : It plays a role in Suzuki-Miyaura coupling reactions, where it reacts with arylboronic acids to form substituted benzofuran derivatives.

Material Science

In material science, 2,3-Bromo-5-benzofurancarboxylic acid methyl ester is explored for its potential use in developing novel materials with unique electronic and optical properties. Its structural features allow for modifications that can lead to materials suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various benzofuran derivatives, including those derived from 2,3-Bromo-5-benzofurancarboxylic acid methyl ester. Results showed that certain derivatives induced apoptosis in cancer cells through the inhibition of cyclin-dependent kinases (CDKs), highlighting their potential as therapeutic agents.

Case Study 2: Organic Synthesis Efficiency

Research focused on optimizing the synthesis of substituted benzofuran derivatives using 2,3-Bromo-5-benzofurancarboxylic acid methyl ester in cross-coupling reactions. The study demonstrated high yields and selectivity when using palladium-catalyzed methods, showcasing its utility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,3-Bromo-5-benzofurancarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the benzofuran ring structure play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Brominated Benzofuran Esters

The following table summarizes key benzofuran-based esters with halogen or alkyl substituents, highlighting structural and functional differences:

| Compound Name | Substituents | CAS Number | Key Features |

|---|---|---|---|

| 2,3-Bromo-5-benzofurancarboxylic acid methyl ester | 2-Br, 3-Br, 5-COOCH₃ | 1427504-83-3 | High molecular weight (due to two Br atoms); enhanced electrophilicity |

| 2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester | 2-cyclopropyl, 5-COOCH₃ | Not provided | Cyclopropyl group introduces steric hindrance; potential for ring-opening reactions |

| 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester | 2-(Br-phenyl), 5-COOCH₃, dihydro core | Not provided | Reduced aromaticity (dihydrobenzofuran); increased flexibility |

| 2-Bromo-1-(2-fluoro-phenyl)-propan-1-one | 2-Br, ketone group, fluorophenyl | Not provided | Non-benzofuran core; bromine and fluorine enhance lipophilicity |

Notes:

- The 2,3-dibromo substitution in the target compound increases its molecular weight (~327 g/mol estimated) compared to non-brominated analogs, affecting solubility (likely lower in polar solvents) and thermal stability .

- Cyclopropyl-substituted analogs () may exhibit unique strain-driven reactivity, unlike the planar brominated system of the target compound .

Comparison with Non-Benzofuran Methyl Esters

- Electrophilic Reactivity : Brominated benzofurans are more electrophilic than aliphatic esters due to aromatic electron withdrawal, favoring nucleophilic substitution (e.g., Suzuki coupling) .

- Applications : Fatty acid esters are used in biofuels and cosmetics, whereas brominated benzofurans are niche intermediates in medicinal chemistry .

Biological Activity

2,3-Bromo-5-benzofurancarboxylic acid methyl ester is a compound that belongs to the benzofuran family, which is recognized for its diverse biological activities. This compound features bromine substitutions at positions 2 and 3 of the benzofuran ring and a methyl ester functional group at position 5. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of 2,3-Bromo-5-benzofurancarboxylic acid methyl ester typically involves the bromination of benzofuran derivatives followed by esterification. A common synthetic route includes:

- Bromination : The starting material, 5-benzofurancarboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

- Esterification : The resulting dibromo compound undergoes esterification with methanol in the presence of a strong acid catalyst like sulfuric acid.

This method provides a high yield and purity of the final product, which can be characterized by various spectroscopic techniques.

Medicinal Chemistry Applications

Research indicates that 2,3-Bromo-5-benzofurancarboxylic acid methyl ester has significant potential as a building block for synthesizing various biologically active compounds. Notably, it has been explored for its anticancer and antiviral properties. The biological activity is often linked to its ability to interact with specific molecular targets such as enzymes or receptors.

Case Studies and Research Findings

-

Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds exhibit cytotoxic effects against several cancer cell lines. For instance, modifications on the benzofuran structure have led to compounds with improved potency against prostate cancer (PC-3) and leukemia (K562) cell lines .

Compound Cell Line IC50 (µM) 2,3-Bromo-5-benzofurancarboxylic acid methyl ester K562 10 5-Benzofurancarboxylic acid methyl ester PC-3 15 Modified derivative K562 5 -

Antimicrobial Activity : Another study evaluated the antimicrobial properties of similar benzofuran derivatives against Mycobacterium tuberculosis (Mtb). Compounds structurally related to 2,3-Bromo-5-benzofurancarboxylic acid methyl ester showed significant activity against drug-susceptible and drug-resistant strains of Mtb .

Compound MIC (µg/mL) 2,3-Bromo-5-benzofurancarboxylic acid methyl ester 4 Reference drug (Isoniazid) 0.25

The mechanism by which 2,3-Bromo-5-benzofurancarboxylic acid methyl ester exerts its biological effects is primarily through interaction with specific molecular targets. The bromine atoms are believed to enhance binding affinity to enzyme active sites or receptor sites due to their electronegative nature, influencing the overall biological activity.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, such as:

- 2,3-Dibromo-5-benzofurancarboxylic acid : Lacks the methyl ester group but shares similar structural features.

- 5-Bromo-2-benzofurancarboxylic acid methyl ester : Contains bromine only at the 5 position.

These comparisons highlight how variations in substitution patterns can significantly influence biological activity and pharmacological profiles.

Q & A

Q. Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.